Dibenzylamine
Overview
Description
Dibenzylamine is an organic compound with the molecular formula C₁₄H₁₅N . It is a secondary amine where two benzyl groups are attached to a single nitrogen atom. This compound is known for its clear, colorless to light yellow appearance and ammonia-like odor . This compound is used in various industrial applications, particularly in the production of rubber accelerators and pharmaceuticals.
Scientific Research Applications
Dibenzylamine has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: This compound is utilized in the development of drugs, such as anticonvulsants and antitumor agents.
Environmental Monitoring: It has been identified as a hazardous substance in shale gas wastewater, contributing to environmental management practices.
Material Science:
Safety and Hazards
Mechanism of Action
Target of Action
Dibenzylamine, a derivative of benzylamine , primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a sustained drug delivery system with cefazolin . The compound reaches concentrations close to 300 ng ml-1 approximately 5 hours after administration . The elimination constant is higher than the release constant of the derivative, indicating that the release of this compound may be the limiting kinetic process governing its elimination from the organism . Only a small amount of this compound is excreted in urine unchanged .
Preparation Methods
Dibenzylamine can be synthesized through several methods:
Hydrogenation of Benzaldehyde: One common method involves the reaction of benzaldehyde with ammonia in the presence of hydrogen and a hydrogenation catalyst, such as platinum or palladium, in an inert organic solvent. .
Reaction of Benzyl Chloride with Ammonia: Another method involves the reaction of benzyl chloride with liquid ammonia in ethanol.
Chemical Reactions Analysis
Dibenzylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzylidene benzylamine and other oxidation products.
Reduction: It can be reduced to form benzylamine.
Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted dibenzylamines when reacted with alkyl halides.
Condensation: It can undergo condensation reactions with carbonyl compounds to form Schiff bases
Common reagents used in these reactions include hydrogen, platinum or palladium catalysts, alkyl halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dibenzylamine can be compared with other similar compounds, such as:
Benzylamine: Benzylamine has a single benzyl group attached to the nitrogen atom, whereas this compound has two.
N-Benzylbenzylamine: This compound is similar to this compound but has a different arrangement of benzyl groups, leading to variations in its chemical behavior.
This compound is unique due to its dual benzyl groups, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
N-benzyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20455-68-9 (hydrochloride), 72088-84-7 (acetate) | |
Record name | Dibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044355 | |
Record name | Dibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |
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Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |
Record name | Dibenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20557 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00026 [mmHg] | |
Record name | Dibenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20557 | |
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CAS No. |
103-49-1 | |
Record name | Dibenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylamine | |
Source | DTP/NCI | |
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Record name | Benzenemethanamine, N-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |
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Record name | Dibenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.834 | |
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Record name | DIBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0YFX01C6 | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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